molecular formula C17H11ClF2N2O2S B14218238 5-[(4-Chlorobenzene-1-sulfonyl)(2,5-difluorophenyl)methyl]pyrimidine CAS No. 558462-86-5

5-[(4-Chlorobenzene-1-sulfonyl)(2,5-difluorophenyl)methyl]pyrimidine

Cat. No.: B14218238
CAS No.: 558462-86-5
M. Wt: 380.8 g/mol
InChI Key: KKCFSIFTZRDDLG-UHFFFAOYSA-N
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Description

5-[(4-Chlorobenzene-1-sulfonyl)(2,5-difluorophenyl)methyl]pyrimidine is a chemical compound that features a pyrimidine ring substituted with a 4-chlorobenzene-1-sulfonyl group and a 2,5-difluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Chlorobenzene-1-sulfonyl)(2,5-difluorophenyl)methyl]pyrimidine typically involves multiple steps, including the formation of the pyrimidine ring and subsequent substitution reactions to introduce the chlorobenzene-sulfonyl and difluorophenyl groups. Common synthetic routes may involve:

    Formation of the Pyrimidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Substituents: The chlorobenzene-sulfonyl and difluorophenyl groups can be introduced through nucleophilic substitution reactions, often using reagents such as chlorosulfonic acid and difluorobenzene derivatives.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-[(4-Chlorobenzene-1-sulfonyl)(2,5-difluorophenyl)methyl]pyrimidine can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the sulfonyl group or other functional groups present in the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions may vary, but typical reagents include halogenating agents, nucleophiles, or electrophiles.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the compound.

Scientific Research Applications

5-[(4-Chlorobenzene-1-sulfonyl)(2,5-difluorophenyl)methyl]pyrimidine has a range of scientific research applications, including:

    Chemistry: The compound can be used as a building block in the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound can be used in the development of new materials or as a reagent in industrial processes.

Mechanism of Action

The mechanism of action of 5-[(4-Chlorobenzene-1-sulfonyl)(2,5-difluorophenyl)methyl]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    5-[(4-Chlorobenzene-1-sulfonyl)methyl]pyrimidine: Lacks the difluorophenyl group.

    5-[(2,5-Difluorophenyl)methyl]pyrimidine: Lacks the chlorobenzene-sulfonyl group.

    5-[(4-Chlorobenzene-1-sulfonyl)(phenyl)methyl]pyrimidine: Contains a phenyl group instead of a difluorophenyl group.

Uniqueness

The uniqueness of 5-[(4-Chlorobenzene-1-sulfonyl)(2,5-difluorophenyl)methyl]pyrimidine lies in its specific combination of substituents, which confer distinct chemical and physical properties

Properties

CAS No.

558462-86-5

Molecular Formula

C17H11ClF2N2O2S

Molecular Weight

380.8 g/mol

IUPAC Name

5-[(4-chlorophenyl)sulfonyl-(2,5-difluorophenyl)methyl]pyrimidine

InChI

InChI=1S/C17H11ClF2N2O2S/c18-12-1-4-14(5-2-12)25(23,24)17(11-8-21-10-22-9-11)15-7-13(19)3-6-16(15)20/h1-10,17H

InChI Key

KKCFSIFTZRDDLG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)C(C2=C(C=CC(=C2)F)F)C3=CN=CN=C3)Cl

Origin of Product

United States

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